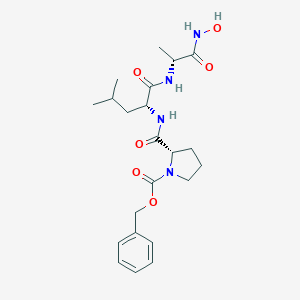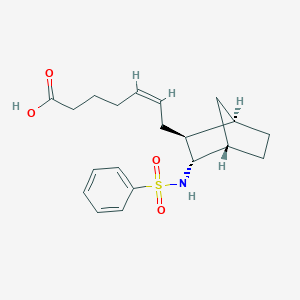
Domitroban
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Domitroban is a chemical compound that has been studied for its potential use in scientific research. The compound has been found to have several biochemical and physiological effects that make it a promising candidate for various applications. In
Applications De Recherche Scientifique
Domitroban has several potential applications in scientific research. One of the most promising areas of research is in the field of cancer research. Studies have shown that Domitroban has anti-cancer properties and may be effective in the treatment of various types of cancer. Additionally, Domitroban has been studied for its potential use in the treatment of cardiovascular diseases, such as atherosclerosis and hypertension.
Mécanisme D'action
The mechanism of action of Domitroban is not fully understood. However, studies have shown that it may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory molecules, and their inhibition may help to reduce inflammation and prevent the development of certain diseases.
Effets Biochimiques Et Physiologiques
Domitroban has several biochemical and physiological effects that make it a promising candidate for various applications. Studies have shown that it has anti-inflammatory properties and may be effective in reducing inflammation in the body. Additionally, it has been found to have anti-oxidant properties, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Domitroban in lab experiments is its potential for use in the treatment of various diseases. Additionally, it has been found to be relatively safe and well-tolerated in animal studies. However, there are also some limitations to using Domitroban in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to design experiments to test its efficacy.
Orientations Futures
There are several future directions for research on Domitroban. One area of research is in the development of new treatments for cancer. Studies have shown that Domitroban has anti-cancer properties and may be effective in the treatment of various types of cancer. Additionally, there is potential for research on the use of Domitroban in the treatment of cardiovascular diseases, such as atherosclerosis and hypertension. Further research is needed to fully understand the mechanism of action of Domitroban and to determine its potential for use in various applications.
Conclusion:
In conclusion, Domitroban is a promising chemical compound that has several potential applications in scientific research. Its anti-inflammatory and anti-oxidant properties make it a promising candidate for the treatment of various diseases, including cancer and cardiovascular diseases. Further research is needed to fully understand its mechanism of action and to determine its potential for use in various applications.
Propriétés
Numéro CAS |
115266-92-7 |
|---|---|
Nom du produit |
Domitroban |
Formule moléculaire |
C20H27NO4S |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
(Z)-7-[(1R,2S,3S,4S)-3-(benzenesulfonamido)-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H27NO4S/c22-19(23)11-7-2-1-6-10-18-15-12-13-16(14-15)20(18)21-26(24,25)17-8-4-3-5-9-17/h1,3-6,8-9,15-16,18,20-21H,2,7,10-14H2,(H,22,23)/b6-1-/t15-,16+,18+,20+/m1/s1 |
Clé InChI |
PWTCIBWRMQFJBC-ZEMKZVSASA-N |
SMILES isomérique |
C1C[C@H]2C[C@@H]1[C@@H]([C@H]2NS(=O)(=O)C3=CC=CC=C3)C/C=C\CCCC(=O)O |
SMILES |
C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)O |
SMILES canonique |
C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)O |
Autres numéros CAS |
115266-92-7 |
Synonymes |
5,7-(3-phenylsulfonylamino(2.2.1)bicyclohept-2-yl)heptenoic acid calcium 5,7-(3-phenylsulfonylaminobicyclo(2.2.1)hept-2-yl)-5-heptenoate hydrate S 145 S 145, (+-)-isomer S 145, (-)-isomer S 145, (1alpha,2alpha(Z),3alpha,4alpha)-isomer S 145, (1alpha,2alpha(Z),3beta,4alpha)-isomer S 145, 1R-(1alpha,2beta(Z),3alpha,4alpha)-isomer S 145, 1R-(1alpha,2beta(Z),3beta,4alpha)-isomer S-145 S-1452 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



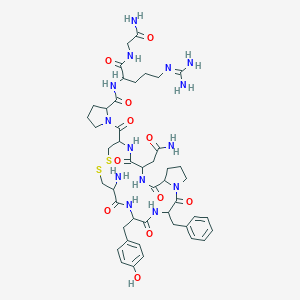
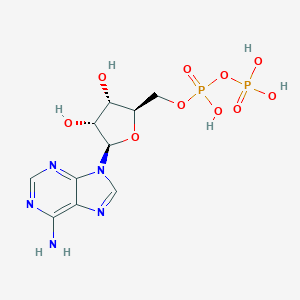
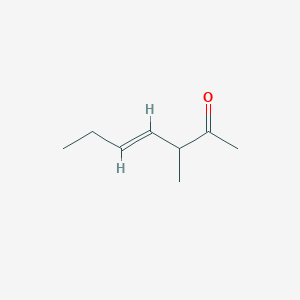
![3-[[(7R,10R,13S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoic acid](/img/structure/B54835.png)
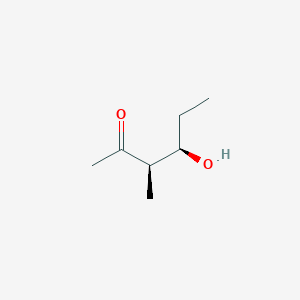
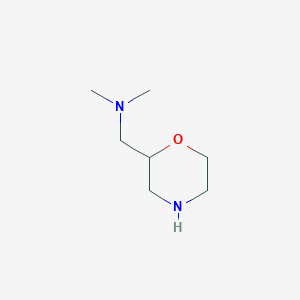
![2-[(Carboxymethylamino)methylamino]acetic acid](/img/structure/B54838.png)
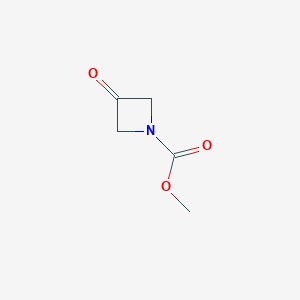
![[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B54842.png)
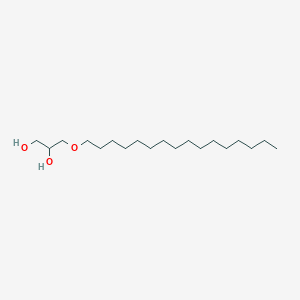
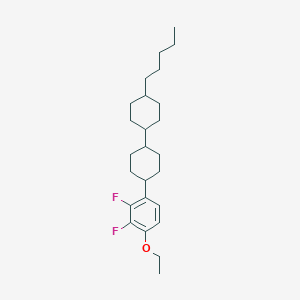
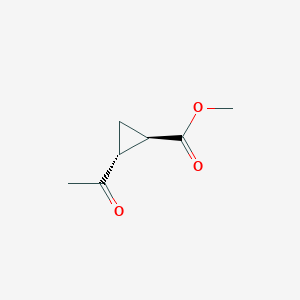
![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)
